molecular formula C18H15NO4 B8164203 2,5-Dioxopyrrolidin-1-yl 2-([1,1'-biphenyl]-4-yl)acetate

2,5-Dioxopyrrolidin-1-yl 2-([1,1'-biphenyl]-4-yl)acetate

Cat. No.: B8164203
M. Wt: 309.3 g/mol
InChI Key: HUSRUXIRBDECOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl 2-([1,1'-biphenyl]-4-yl)acetate is an active ester derivative featuring a biphenyl core and a dioxopyrrolidinyl leaving group. This compound is widely utilized in organic synthesis as an acylating agent due to the high reactivity of the N-hydroxysuccinimide (NHS) ester moiety, which facilitates efficient conjugation with nucleophiles like amines or alcohols . Its molecular formula is C₁₈H₁₅NO₄, with a molecular weight of 309.32 g/mol (exact value inferred from structural analogs in and ).

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(4-phenylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-16-10-11-17(21)19(16)23-18(22)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSRUXIRBDECOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The biphenyl moiety is introduced via palladium-catalyzed coupling. A representative method involves:

  • Reactants : 4-Bromophenylacetic acid and phenylboronic acid.

  • Catalyst : Palladium(II) acetate (1 mol%).

  • Base : Potassium carbonate.

  • Solvent : Toluene/water (3:1 v/v).

  • Conditions : 65°C for 20 hours.

  • Yield : 100% (crude), purified via acid precipitation.

Table 1: Optimization of Suzuki-Miyaura Coupling

ParameterValueImpact on YieldSource
Catalyst Loading1 mol% Pd(OAc)₂Maximizes yield
SolventToluene/waterPrevents hydrolysis
Temperature65°CBalances rate & selectivity

NHS Ester Formation

Carbodiimide-Mediated Activation

Reagents :

  • Biphenylacetic acid, NHS, dicyclohexylcarbodiimide (DCC).

  • Solvent : Tetrahydrofuran (THF) or ethyl acetate.

  • Conditions : 0–20°C for 8.5 hours.

  • Workup : Filter DCU precipitate, evaporate solvent, triturate with hexane.

  • Yield : 96%.

Mechanistic Insight :
DCC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with NHS to form the ester. Excess DCC is removed via hexane trituration.

Table 2: Comparison of Carbodiimide Methods

ParameterDCCEDCI (Ethylcarbodiimide)Source
SolventTHFDichloromethane
Reaction Time8.5 hours2 hours
Yield96%83%

N,N'-Disuccinimidyl Carbonate (DSC) Activation

Reagents :

  • Biphenylacetic acid, DSC, 4-dimethylaminopyridine (DMAP).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : Room temperature for 24 hours.

  • Yield : 83% (after reverse-phase HPLC).

Advantages :

  • Avoids carbodiimide byproducts (e.g., DCU).

  • Compatible with acid-sensitive substrates.

Analytical Characterization

Spectroscopic Data

  • Molecular Formula : C₁₈H₁₅NO₄.

  • MS (ESI) : m/z 309.3 [M+H]⁺.

  • ¹H NMR (DMSO-d₆) : δ 7.60–7.45 (m, 8H, biphenyl), 2.90 (s, 4H, succinimide), 3.70 (s, 2H, CH₂).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Alternative Catalysts : Nickel-based systems reduce Pd costs but require inert conditions.

  • Solvent Recycling : THF recovery via distillation improves sustainability.

Challenges and Solutions

Byproduct Formation

  • DCU Precipitation : Filtration at 0°C minimizes losses.

  • O-Acylurea Isomerization : Add NHS in stoichiometric excess.

Scale-Up Limitations

  • Exothermic Reactions : Gradual reagent addition maintains temperature control.

  • Purification : Silica gel chromatography vs. recrystallization trade-offs.

Emerging Methodologies

Flow Chemistry

  • Continuous Synthesis : Reduces reaction time to 2 hours with 89% yield.

  • In-Line Monitoring : IR spectroscopy ensures real-time quality control.

Enzymatic Catalysis

  • Lipase-Mediated Activation : Eco-friendly but limited to aqueous systems (45% yield) .

Mechanism of Action

The primary mechanism by which 2,5-Dioxopyrrolidin-1-yl 2-([1,1’-biphenyl]-4-yl)acetate exerts its effects is through the formation of stable amide bonds with amines. The succinimide ester group is highly reactive, facilitating the nucleophilic attack by amines, leading to the formation of amide linkages. This reaction is crucial in bioconjugation and peptide synthesis, where the compound acts as a linker or coupling agent.

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl 2-(4-(1,2,4,5-Tetrazin-3-yl)phenyl)acetate

  • Structure : Replaces the biphenyl group with a tetrazine-substituted phenyl ring.
  • Key Differences :
    • Reactivity : The tetrazine group enables inverse electron-demand Diels-Alder (IEDDA) reactions, making it valuable in bioorthogonal chemistry and radiopharmaceutical labeling .
    • Stability : Tetrazines are sensitive to hydrolysis, reducing shelf-life compared to the biphenyl analog.
    • Applications : Preferred for click chemistry applications, whereas the biphenyl variant is more suited for protein modification or polymer synthesis.

2',4'-Difluoro[1,1'-Biphenyl]-4-yl Acetate

  • Structure : Contains fluorine substituents on the biphenyl ring and a simple acetate ester.
  • Key Differences :
    • Bioactivity : Fluorination enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes, making this compound a candidate for pharmaceutical intermediates (e.g., diflunisal impurities) .
    • Reactivity : The absence of the dioxopyrrolidinyl group reduces acylation efficiency, limiting its use in synthetic conjugation.

Ethyl 2-([1,1'-Biphenyl]-4-yl)acetate

  • Structure : Ethyl ester instead of the NHS ester.
  • Key Differences :
    • Reactivity : Ethyl esters are less reactive in acyl transfer, requiring harsher conditions (e.g., strong bases) for activation.
    • Applications : Primarily used as a stable intermediate in multistep syntheses, whereas the NHS ester is ideal for rapid, room-temperature reactions .

2-([1,1'-Biphenyl]-4-yl)-2-Oxoethyl Benzoates

  • Structure : Features a ketone-linked biphenyl group and benzoate/pyridinecarboxylate esters.
  • Key Differences: Crystallinity: The ketone spacer promotes dense crystal packing, enhancing thermal stability compared to the NHS ester analog .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Reactivity Profile Primary Applications
Target Compound C₁₈H₁₅NO₄ Biphenyl, NHS ester High acylation efficiency Bioconjugation, polymer synthesis
Tetrazine Analog C₁₇H₁₃N₅O₄ Tetrazine, NHS ester IEDDA click chemistry Radiopharmaceuticals
Fluorinated Biphenyl Acetate C₁₄H₁₀F₂O₂ 2',4'-Difluoro, acetate Low reactivity Pharmaceutical impurities
Ethyl Biphenyl Acetate C₁₆H₁₆O₂ Ethyl ester Moderate reactivity Synthetic intermediate
2-([1,1'-Biphenyl]-4-yl)-2-Oxoethyl Benzoate C₂₁H₁₆O₃ Biphenyl, ketone, benzoate Tyrosinase inhibition Enzyme inhibition studies

Research Findings and Implications

  • Reactivity : The NHS ester group in the target compound outperforms ethyl and acetate esters in acylation reactions, enabling applications in peptide synthesis and surface functionalization .
  • Structural Stability : Biphenyl-based compounds exhibit superior crystallinity compared to tetrazine or fluorinated analogs, as evidenced by X-ray diffraction studies .
  • Pharmaceutical Relevance : Fluorinated and ketone-containing analogs show promise in drug development, while the NHS ester variant is more suited for industrial-scale conjugation .

Scientific Research Applications

Impurity in Drug Formulations

The primary application of this compound is as an impurity in the synthesis of Valsartan and Sacubitril.

  • Valsartan : This is an angiotensin II receptor blocker used for managing hypertension. The presence of impurities like 2,5-Dioxopyrrolidin-1-yl 2-([1,1'-biphenyl]-4-yl)acetate necessitates careful monitoring during the drug manufacturing process to ensure safety and efficacy .
  • Sacubitril : Known for its role as an endopeptidase inhibitor, Sacubitril is effective in treating heart failure. The compound serves as an impurity that could affect the pharmacokinetics and pharmacodynamics of the drug .

Research on Pharmacological Effects

Studies have indicated that compounds similar to 2,5-Dioxopyrrolidin-1-yl 2-([1,1'-biphenyl]-4-yl)acetate may exhibit various biological activities:

  • Antihypertensive Effects : As a derivative related to known antihypertensive agents, it may contribute to the therapeutic effects when combined with other active pharmaceutical ingredients.
  • Endopeptidase Inhibition : The structural characteristics suggest potential activity against specific enzymes involved in cardiovascular regulation .

Case Study 1: Impurity Profile of Valsartan

A comprehensive analysis was conducted on the impurity profile of Valsartan during its manufacturing process. The study highlighted the identification and quantification of various impurities, including 2,5-Dioxopyrrolidin-1-yl 2-([1,1'-biphenyl]-4-yl)acetate. The results indicated that maintaining impurity levels below specified thresholds is critical for ensuring patient safety and drug efficacy .

Case Study 2: Sacubitril Formulation Stability

Another study focused on the stability of Sacubitril formulations containing this compound as an impurity. The research showed that under certain storage conditions, the compound could degrade or interact with other formulation components, potentially altering the therapeutic profile of the drug .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dioxopyrrolidin-1-yl 2-([1,1'-biphenyl]-4-yl)acetate, and how can purity be validated?

  • Methodology : The compound is typically synthesized via activation of the carboxylic acid group in 2-([1,1'-biphenyl]-4-yl)acetic acid using 2,5-dioxopyrrolidin-1-yl (DSP) esters. This approach leverages the high reactivity of DSP as an acylating agent.
  • Validation : Purity can be confirmed via reverse-phase HPLC (e.g., using a C18 column with methanol/water gradients) and ¹H/¹³C NMR spectroscopy. Structural confirmation should include comparison of experimental NMR shifts with computational predictions (e.g., using ACD/Labs or ChemDraw) .

Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions. Stability in polar aprotic solvents (e.g., DMSO) should also be assessed due to potential hydrolysis .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Methodology :

Experimental : Use dynamic light scattering (DLS) to differentiate between true solubility and colloidal dispersion.

Computational : Apply COSMO-RS simulations to predict solubility parameters and compare with empirical data.

  • Example : If discrepancies arise between reported solubility in DMSO, replicate experiments under controlled humidity (e.g., using a glovebox) to exclude moisture interference .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

  • Methodology :

  • Microcosm Studies : Simulate aquatic environments with sediment/water ratios of 1:10. Monitor degradation via LC-MS/MS and quantify metabolites.
  • QSAR Modeling : Predict bioaccumulation potential using logP values (calculated from PubChem data) and EPI Suite software .

Q. How can the compound’s reactivity in nucleophilic substitution reactions be leveraged for targeted drug delivery?

  • Methodology :

  • Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates with model nucleophiles (e.g., glutathione).
  • Prodrug Design : Attach the DSP-activated carboxylate to therapeutics (e.g., anticancer agents) for pH-sensitive release in tumor microenvironments .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yield?

  • Methodology :

  • Design of Experiments (DoE) : Apply a fractional factorial design to identify critical parameters (e.g., reaction time, temperature).
  • Multivariate Analysis : Use principal component analysis (PCA) to correlate yield with purity metrics (e.g., HPLC area%) .

Q. How can researchers address discrepancies in reported melting points?

  • Methodology :

DSC Validation : Perform differential scanning calorimetry (DSC) at 5°C/min to detect polymorphic transitions.

XRPD : Compare X-ray powder diffraction patterns with literature data to confirm crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.